

Technical Guide: Aclatonium Napadisilate for Studying Cholinergic Pathways

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Compound of Interest

Compound Name: *Aclatonium napadisilate*

CAS No.: 55077-30-0

Cat. No.: B1276695

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Executive Summary

Aclatonium Napadisilate (TM-723) is a synthetic choline ester derivative utilized as a muscarinic acetylcholine receptor (mAChR) agonist.^[1] Unlike the endogenous ligand acetylcholine (ACh), which is rapidly hydrolyzed, or the potent full agonist carbachol, Aclatonium acts as a partial agonist with distinct pharmacokinetic stability provided by the napadisilate salt.

This guide details the technical application of **Aclatonium Napadisilate** in researching cholinergic modulation of gastrointestinal (GI) motility and exocrine secretion. Its unique pharmacological profile—characterized by lower intrinsic activity compared to carbachol but high receptor affinity—makes it a critical probe for dissecting receptor reserve and signal transduction efficiency without inducing the rapid desensitization often seen with full agonists.

Pharmacological Mechanism & Signaling

Architecture

Receptor Interaction Profile

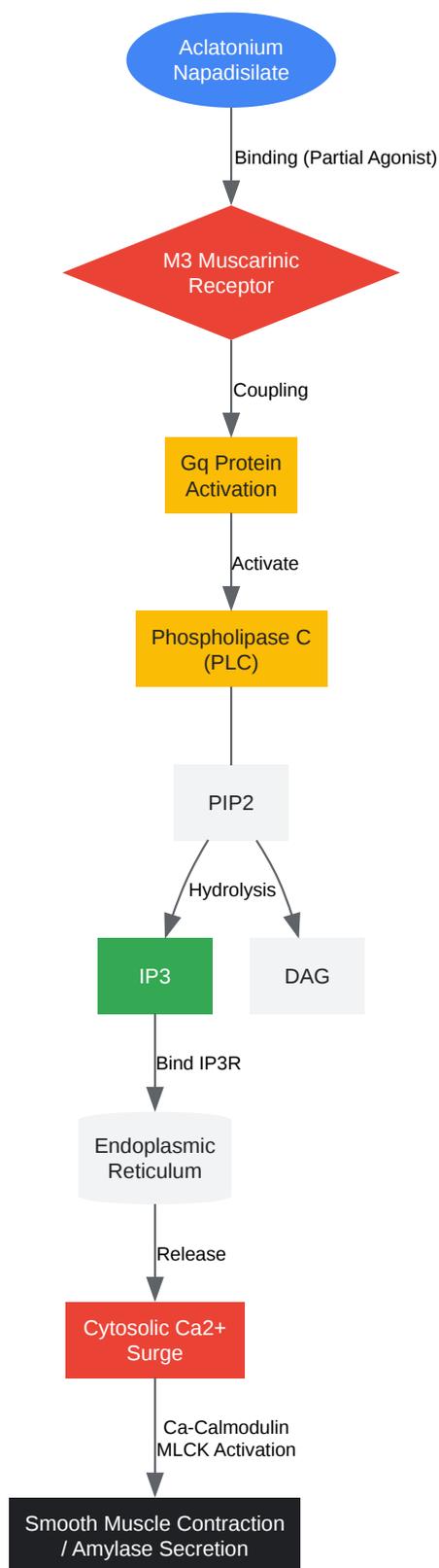
Aclatonium functions primarily as an agonist at M3 muscarinic receptors (predominant in GI smooth muscle and exocrine glands), coupled to the

signaling pathway.

- **Binding Affinity:** Comparable to carbachol and acetylcholine.
- **Intrinsic Activity:** Significantly lower than carbachol (approx. 20-30x less potent for maximal amylase release). This partial agonism allows for the modulation of cholinergic tone without "maxing out" the biological response, enabling more nuanced observation of pathway amplification.
- **Stability:** The napadisilate salt form confers resistance to acetylcholinesterase (AChE), ensuring a prolonged duration of action compared to ACh.

Signal Transduction Pathway

Upon binding to the M3 receptor, Aclatonium triggers the canonical phospholipase C (PLC) cascade.



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Figure 1: Molecular mechanism of Aclatonium-induced cholinergic activation via the Gq-PLC-IP3 pathway.

Technical Protocol: In Vitro Smooth Muscle Assay

Reagent Preparation (Critical Step)

The napadisilate salt is hydrophobic and only "slightly soluble" in water. Improper solubilization is the most common cause of experimental variability.

Stock Solution Protocol:

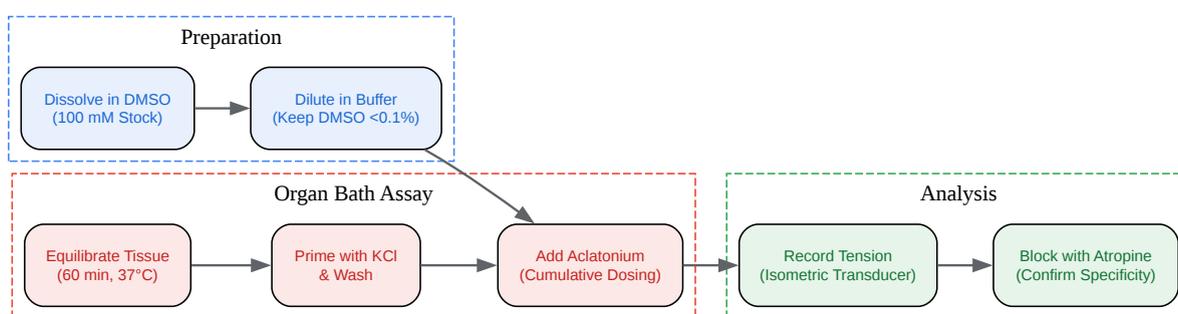
- Solvent: Use Dimethyl Sulfoxide (DMSO).[2][3] Do not attempt to dissolve directly in aqueous buffer.
- Concentration: Prepare a 10 mM or 100 mM stock in 100% DMSO.
- Storage: Aliquot into light-protective amber tubes (napadisilate is light-sensitive) and store at -20°C.
- Working Solution: Dilute the DMSO stock into the organ bath buffer (e.g., Krebs-Henseleit) immediately prior to dosing. Ensure the final DMSO concentration in the bath is <0.1% to avoid solvent artifacts.

Experimental Workflow (Guinea Pig Ileum / Rat Pancreatic Acini)

Objective: Measure isometric contraction or amylase secretion dose-response.

- Tissue Equilibration:
 - Mount tissue strips (2 cm) in an organ bath containing Krebs buffer at 37°C, bubbled with 95% O₂ / 5% CO₂.
 - Apply resting tension (e.g., 1.0 g) and equilibrate for 60 minutes, washing every 15 minutes.
- Viability Check (Priming):

- Challenge tissue with KCl (60 mM) to verify contractile machinery. Wash until baseline returns.
- Challenge with a reference agonist (Carbachol 10 μ M) to establish . Wash thoroughly.
- Aclatonium Dosing:
 - Add Aclatonium cumulatively (10 nM to 100 μ M) or as single bolus doses.
 - Note: Due to partial agonism, the curve may plateau at 60-80% of the Carbachol .
- Validation (Antagonism):
 - Pre-incubate with Atropine (1 μ M) for 10 minutes.
 - Re-introduce Aclatonium. The response must be abolished to confirm muscarinic specificity.



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Figure 2: Step-by-step experimental workflow for **Aclatonium napadisilate** characterization.

Comparative Analysis: Aclatonium vs. Standards

The following table contextualizes Aclatonium against standard cholinergic reagents.

Feature	Acetylcholine (ACh)	Carbachol (CCh)	Aclatonium Napadisilate
Receptor Selectivity	Non-selective (M & N)	Non-selective (M & N)	Muscarinic (M3 > M1/M2)
Intrinsic Activity	Full Agonist	Full Agonist (High Potency)	Partial Agonist
Stability	Low (Rapid hydrolysis by AChE)	High (AChE Resistant)	High (AChE Resistant)
Solubility	High (Water)	High (Water)	Low (Water) / High (DMSO)
Primary Research Use	Physiological Baseline	Max Stimulation Control	Motility Modulation / Sub-maximal Signaling

Safety & Handling (MSDS Highlights)

- Toxicity: Moderate toxicity by subcutaneous route; lower oral toxicity due to absorption limits.
- Handling: Wear gloves and safety glasses. Avoid inhalation of powder.
- Disposal: Treat as hazardous chemical waste. DMSO solutions can penetrate skin rapidly, carrying the drug with it.

References

- Mechanism & Pancreatic Secretion
 - Title: Action of a new cholinergic agonist, **aclatonium napadisilate**, on isolated rat pancreatic acini.[4]
 - Source: PubMed / NIH[1]

- URL:[[Link](#)]
- Chemical Properties & Solubility
 - Title: **Aclatonium Napadisilate** - Compound Summary (CID 41315).[5]
 - Source: PubChem[1][5]
 - URL:[[Link](#)]
- Muscarinic Receptor Subtypes
 - Title: Muscarinic Receptor Agonists and Antagonists.[6][7][8]
 - Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics (via AccessMedicine/NIH)
 - URL:[[Link](#)]

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